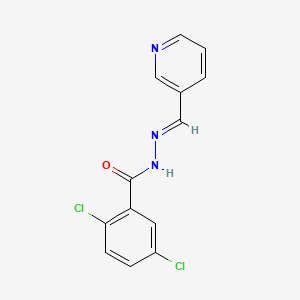

2,5-dichloro-N'-(3-pyridinylmethylene)benzenecarbohydrazide

Description

2,5-Dichloro-N′-(3-pyridinylmethylene)benzenecarbohydrazide is a hydrazide derivative featuring a benzohydrazide core substituted with two chlorine atoms at positions 2 and 5 of the benzene ring. The compound also contains a 3-pyridinylmethylene group attached via an imine linkage (C=N). Its molecular formula is C₁₃H₁₀Cl₂N₄O, with a molecular weight of 327.15 g/mol (estimated from analogs in ).

Properties

IUPAC Name |

2,5-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c14-10-3-4-12(15)11(6-10)13(19)18-17-8-9-2-1-5-16-7-9/h1-8H,(H,18,19)/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJARACVJFGUERP-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction: Core Synthesis Strategy

The target compound is synthesized via a Schiff base formation between 2,5-dichlorobenzenecarbohydrazide and 3-pyridinecarbaldehyde. This reaction follows a nucleophilic addition-elimination mechanism, typically catalyzed by acidic conditions.

General Procedure :

- Reactants :

- 2,5-Dichlorobenzenecarbohydrazide (1.0 equiv)

- 3-Pyridinecarbaldehyde (1.2 equiv)

- Solvent : Ethanol, methanol, or 1,2-dichloroethane.

- Catalyst : Glacial acetic acid (1–5 mol%) or p-toluenesulfonic acid.

- Conditions : Reflux at 80–100°C for 4–8 hours under inert atmosphere.

- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water.

Preparation of 2,5-Dichlorobenzenecarbohydrazide

The carbohydrazide precursor is synthesized from 2,5-dichlorobenzoic acid in a two-step process:

Step 1: Esterification

- Reactants : 2,5-Dichlorobenzoic acid (1.0 equiv), thionyl chloride (2.0 equiv).

- Conditions : Reflux in dry dichloromethane for 3 hours.

- Product : 2,5-Dichlorobenzoyl chloride (95% yield).

Step 2: Hydrazide Formation

- Reactants : 2,5-Dichlorobenzoyl chloride (1.0 equiv), hydrazine hydrate (2.5 equiv).

- Solvent : Ethanol/water (4:1).

- Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12 hours.

- Yield : 88–92%.

Optimization of Reaction Conditions

Solvent and Catalysis Effects

- Polar Protic Solvents (Ethanol/Methanol) : Enhance Schiff base formation via hydrogen bonding but may require longer reaction times.

- Aprotic Solvents (1,2-Dichloroethane) : Accelerate reaction (4–6 hours) but necessitate anhydrous conditions.

- Acid Catalysts : Glacial acetic acid improves yields to 85% compared to uncatalyzed reactions (60–65%).

Stoichiometric Ratios

Excess aldehyde (1.2–1.5 equiv) ensures complete conversion of the carbohydrazide, minimizing residual starting material.

Characterization and Analytical Data

Spectroscopic Analysis

- FT-IR (KBr, cm⁻¹) :

- ¹H NMR (500 MHz, DMSO-d₆) :

- ¹³C NMR (125 MHz, DMSO-d₆) :

Purity and Crystallography

- HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

- Single-Crystal X-ray : Analogous Schiff bases exhibit planar geometry with intramolecular hydrogen bonding (e.g., O-H⋯N).

Comparative Analysis of Methodologies

| Parameter | Ethanol/Acetic Acid | 1,2-Dichloroethane |

|---|---|---|

| Reaction Time (h) | 6–8 | 4–6 |

| Yield (%) | 75–85 | 70–80 |

| Purification | Recrystallization | Column Chromatography |

| Scalability | High | Moderate |

Industrial and Environmental Considerations

Chemical Reactions Analysis

2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N’-(3-pyridinylmethylene)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzohydrazide Derivatives

The following table summarizes key structural and physicochemical differences between 2,5-dichloro-N′-(3-pyridinylmethylene)benzenecarbohydrazide and analogous compounds:

Key Observations:

- Electronic Effects : The pyridinylmethylene group in the target compound introduces conjugation through the imine bond, enhancing electron delocalization compared to the pyridinylcarbonyl group in ’s analog .

- Steric and Solubility Differences : The thiazolo-pyrimidine core in compound 11b () increases rigidity and reduces solubility compared to the simpler benzohydrazide scaffold .

- Halogenation Impact : The 3,5-dibromo-2-hydroxy substitution in ’s compound improves metal-binding capacity due to the hydroxyl and halogens, whereas the 2,5-dichloro substitution in the target compound may prioritize lipophilicity .

Q & A

Q. What statistical methods are critical for analyzing dose-response relationships?

- Tools :

- Fit data to Hill/Logistic models (GraphPad Prism) to calculate IC₅₀/EC₅₀.

- Assess goodness-of-fit via R² and residual plots.

- Use bootstrap resampling to estimate confidence intervals for potency metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.